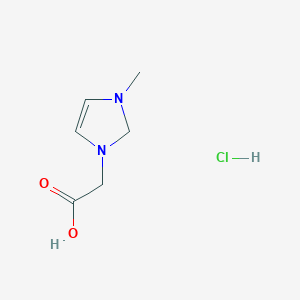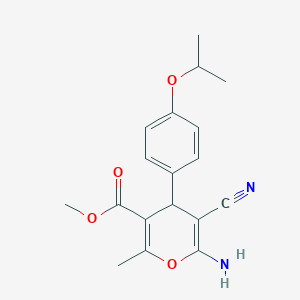
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, also known as 1-Carboxymethyl-3-methylimidazolium chloride, is a chemical compound with the molecular formula C6H9ClN2O2 . It is often used in the form of a solid and is typically stored at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 176.6 . It is typically in the form of a solid and is stored at room temperature .Scientific Research Applications
-
Sustainable Production of Carboxymethyl Cellulose from Sugarcane Leaves
- Summary of Application : This study explores the potential of sugarcane leaves, a significant agricultural waste, for the sustainable production of CMC .
- Methods of Application : The study utilized an innovative approach of carboxymethylation with monochloroacetic acid and varying sodium hydroxide (NaOH) concentrations .
- Results : The optimal carboxymethylation condition was identified as 40 g/100 mL NaOH, which yielded the highest degree of substitution (DS = 0.86) .
-
One-Step Preparation of Carboxymethyl Cellulose—Phytic Acid Hydrogels for Biomedical Applications
- Summary of Application : This study was devoted to the preparation and characterization of new physically crosslinked hydrogels based on carboxymethyl cellulose and an unconventional crosslinking agent, phytic acid .
- Methods of Application : The study used Fourier transform infrared (FTIR) spectroscopy, rheological studies, and thermal analysis to confirm the hydrogel formation .
- Results : The materials demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus bacteria. The biocompatibility was assessed on fibroblast cells, and according to the results, hydrogels can improve cell viability .
-
Thermo-Regulated Recyclable Catalytic System
- Summary of Application : A thermo-regulated recyclable catalytic system was devised, consisting of a carboxymethyl imidazolium chloride derivative as an acidic ionic liquid catalyst .
- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
- Results : The study did not provide specific details on the results or outcomes obtained .
-
Biginelli Multicomponent Reaction
- Summary of Application : A carboxymethyl imidazolium chloride derivative was used as a sustainable, recyclable, and metal-free ionic catalyst for the Biginelli multicomponent reaction .
- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
- Results : The study did not provide specific details on the results or outcomes obtained .
-
Thermo-Regulated Recyclable Catalytic System
- Summary of Application : A thermo-regulated recyclable catalytic system was devised, consisting of a carboxymethyl imidazolium chloride derivative as an acidic ionic liquid catalyst .
- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
- Results : The study did not provide specific details on the results or outcomes obtained .
-
Biginelli Multicomponent Reaction
- Summary of Application : A carboxymethyl imidazolium chloride derivative was used as a sustainable, recyclable, and metal-free ionic catalyst for the Biginelli multicomponent reaction .
- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
- Results : The study did not provide specific details on the results or outcomes obtained .
Safety And Hazards
This compound has several safety and hazard statements associated with it. It is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
CAS RN |
700370-07-6 |
|---|---|
Product Name |
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride |
Molecular Formula |
C6H11ClN2O2 |
Molecular Weight |
178.62 |
IUPAC Name |
2-(3-methyl-2H-imidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H |
InChI Key |
WBOALDSUMSMSCQ-UHFFFAOYSA-N |
SMILES |
CN1CN(C=C1)CC(=O)O.Cl |
Canonical SMILES |
CN1CN(C=C1)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1659908.png)


![3-(Methylsulfanyl)-6-phenylthieno[2,3-e][1,2,4]triazine](/img/structure/B1659915.png)






![2-[(5-Bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B1659925.png)


